molecular formula C17H14N2O4 B2637800 (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid CAS No. 741-28-6

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

Cat. No.: B2637800
CAS No.: 741-28-6
M. Wt: 310.309
InChI Key: ISTMZIFNQQCIIZ-UHFFFAOYSA-N
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Description

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is an organic compound characterized by its imidazolidinone core structure with two phenyl groups attached. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

  • Precautionary Statements : P301+P310 (In case of ingestion, seek medical attention immediately)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid typically involves the reaction of diphenylhydantoin with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the hydantoin attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and solvents like ethanol or water to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is unique due to its specific imidazolidinone core structure with two phenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various synthetic and research applications.

Properties

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMZIFNQQCIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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